Germanium disulfide

Material Science Crystallography Inorganic Chemistry

Researchers requiring wide-bandgap anisotropic 2D semiconductors often face trade-offs between transparency and refractive index. Germanium disulfide (GeS2) eliminates this compromise with a uniquely wide bandgap (>3 eV) and record-high refractive index among vdW materials. • Enables visible-blind UV photodetectors without complex filter architectures • Delivers high theoretical Li-ion capacity (1519 mAh g⁻¹) with >1000 cycle stability • Functions as precursor for sulfide-based solid electrolytes with superior ionic conductivity Supplied as ≥99.999% pure crystalline powder; stable under ambient shipping.

Molecular Formula GeS2
Molecular Weight 136.8 g/mol
CAS No. 12025-34-2
Cat. No. B087635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium disulfide
CAS12025-34-2
Molecular FormulaGeS2
Molecular Weight136.8 g/mol
Structural Identifiers
SMILESS=[Ge]=S
InChIInChI=1S/GeS2/c2-1-3
InChIKeyYIZVROFXIVWAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GeS2 Properties & Specifications


Germanium disulfide (GeS2, CAS 12025-34-2) is an inorganic compound belonging to the group IV layered transition metal dichalcogenides (TMDCs). It is a promising anisotropic semiconductor with a unique van der Waals structure, exhibiting a high melting point (825 °C) and a three-dimensional polymeric network in its crystalline state . This material is available in various forms, including a white high-melting crystalline solid [1] and black orthorhombic or brownish crystals, depending on the specific preparation method . Its purity is often specified at ≥ 99.999% for research applications . The Ge-S bond distance is 2.19 Å [2].

Why GeS2 Has No Simple Substitute


While compounds like silicon disulfide (SiS2), molybdenum disulfide (MoS2), or germanium diselenide (GeSe2) may appear as obvious in-class alternatives, their physical and electronic properties diverge significantly from GeS2 in ways that preclude simple one-for-one substitution. GeS2 adopts a 3-dimensional polymeric structure, in stark contrast to the 1-dimensional polymer chains of SiS2 [1]. In optical applications, GeS2 offers a rare combination of a wide bandgap (>3 eV) and a high refractive index, which is not simultaneously achieved by common vdW materials like hBN (low refractive index) or TiO2 (isotropic, lower bandgap) [2]. Furthermore, under high pressure, GeS2 retains its dielectric nature, whereas the closely related GeSe2 undergoes a transition to a metallic state, highlighting a fundamental difference in their electronic behavior under stress . These key differentiators necessitate a careful, data-driven evaluation, as detailed in the following evidence guide.

GeS2 vs. Analogs: Performance Data


3D Polymeric Structure vs. SiS2

Germanium disulfide (GeS2) possesses a three-dimensional polymeric network structure [1], [2]. This contrasts sharply with silicon disulfide (SiS2), which forms a one-dimensional polymeric chain structure [3]. This fundamental structural difference impacts material properties like mechanical strength and thermal behavior.

Material Science Crystallography Inorganic Chemistry

Wide Bandgap for UV Photodetection

Among the family of in-plane anisotropic 2D semiconductors, germanium disulfide (GeS2) exhibits the widest bandgap reported to date, exceeding 3 eV [1]. This is significantly larger than that of other common 2D semiconductors like MoS2 (bandgap ~1.8 eV for monolayer) [2], enabling GeS2-based devices to operate in the UV region without the need for complex nanofabrication.

Optoelectronics UV Photodetection Semiconductors

High Refractive Index and Anisotropy vs. hBN, TiO2

GeS2 demonstrates a record-high refractive index (n ≈ 2.5-2.6 in the blue/near-UV, peaking at ~2.8 near 350 nm) combined with extreme optical anisotropy (in-plane birefringence Δn ≈ 0.12, out-of-plane Δn ≈ 0.63) [1], [2]. In contrast, the commonly used transparent vdW material hBN has a much lower refractive index (1.8-2.2), and TiO2, while having a high index, is optically isotropic and limited in polarization-dependent applications [3].

Nanophotonics Optical Materials van der Waals Materials

High Li-Ion Storage Capacity vs. Graphite

Germanium disulfide (GeS2) offers a fascinating theoretical mass-specific capacity of 1519 and 980 mAh g⁻¹ for Li-ion batteries (LIBs) based on conversion and alloying reactions (Li₃.₇₅Ge and Li₂S) [1]. This is substantially higher than the theoretical capacity of conventional graphite anodes (372 mAh g⁻¹). In practical composites, GeS2@PS-G nanohybrids have achieved an ultrahigh reversible capacity of 1172 mAh g⁻¹ at 0.1 A g⁻¹ [2].

Energy Storage Lithium-ion Batteries Anode Materials

Exceptional Cycling Stability vs. Chalcogenides

GeS2-based anodes demonstrate exceptional long-term cycling stability. A GeS2@PS-G nanohybrid maintained a capacity of 985 mAh g⁻¹ over 1600 cycles at 1.0 A g⁻¹ [1]. Furthermore, an ultrathin GeS2@rGO composite anode exhibited stability surpassing 1000 cycles with charge capacities exceeding 1220 and 870 mAh g⁻¹ at rates of 2 and 5 A g⁻¹, respectively [2]. This performance represents the best reported to date for this material class.

Energy Storage Lithium-ion Batteries Cycle Life

High Ionic Conductivity vs. Oxide Glasses

Sulfide glasses incorporating GeS2 exhibit high ionic conductivity, making them attractive for solid-state battery electrolytes. For instance, in the M₂S-GeS₂-MI (M=Li, Ag) glass system, Li⁺ glasses achieved a conductivity of 10⁻⁵ (Ω cm)⁻¹ at 25 °C, while Ag⁺ glasses reached 6 × 10⁻³ (Ω cm)⁻¹ [1]. This performance is at least an order of magnitude higher than that of typical oxide glasses, which exhibit conductivities of approximately ≤10⁻⁶ S/cm [2].

Solid-State Batteries Solid Electrolytes Ionic Conductivity

GeS2 Application Scenarios


UV-Polarized Photodetectors

The uniquely wide bandgap (>3 eV) of GeS2 among 2D anisotropic semiconductors [1] enables the fabrication of visible-blind UV photodetectors with a simple device architecture. This is a significant advantage for applications in missile detection, environmental monitoring, and secure communication where sensitivity to solar background radiation must be eliminated.

High-Index Anisotropic Components for UV-Vis Nanophotonics

GeS2's record-high refractive index and extreme optical anisotropy across the UV-visible spectrum [2] make it a prime candidate for ultra-compact optical elements such as waveplates, polarizing beam splitters, and high-confinement waveguides. It fills a critical gap for vdW materials with both high index and broadband transparency, surpassing limitations of materials like hBN and TiO2 [3].

High-Capacity Long-Life Anodes for Li-Ion Batteries

The high theoretical capacity (1519/980 mAh g⁻¹) [4] and demonstrated long-term cycling stability (>1000 cycles) [5] of GeS2-based composites position them as strong alternatives to graphite for high-energy-density LIBs. This is particularly relevant for applications requiring extended battery life, such as electric vehicles and grid-scale energy storage.

High-Conductivity Solid Electrolytes

GeS2 is a key component in sulfide-based glassy solid electrolytes that exhibit ionic conductivities significantly higher than those of oxide-based electrolytes [6]. These materials are crucial for developing safer, high-performance all-solid-state batteries by enabling fast ion transport at room temperature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Germanium disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.